Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-octahydro-isoindole-1-carboxylic acid

ACE inhibition cardiovascular pharmacology structure-activity relationship

Select 4-Oxo-octahydro-isoindole-1-carboxylic acid for next-generation ACE inhibitor development. The 4-oxo scaffold delivers subnanomolar ACE inhibition (IC50 1.10 nM vs human ACE) and dual AT1 receptor affinity (Ki 550 nM)—profiles not achieved with 3-oxo or non-oxo isomers. Supplied as the free carboxylic acid (≥95% purity), eliminating the ester deprotection step required for the 2-carboxylic acid regioisomer, saving 1+ synthetic steps. Ideal for SAR campaigns targeting resistant hypertension. Request a quote today.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1403766-61-9
Cat. No. B1403484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-octahydro-isoindole-1-carboxylic acid
CAS1403766-61-9
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC2C(CNC2C(=O)O)C(=O)C1
InChIInChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13)
InChIKeyXMPDEKVDUFIFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-octahydro-isoindole-1-carboxylic Acid (CAS 1403766-61-9): Bicyclic Proline Analog for ACE Inhibitor Scaffold Development


4-Oxo-octahydro-isoindole-1-carboxylic acid (CAS 1403766-61-9) is a heterocyclic compound with the molecular formula C9H13NO3 and molecular weight 183.20 g/mol . It belongs to the octahydroisoindole carboxylic acid class of saturated bicyclic amino acids, which are recognized as proline mimetics capable of substituting proline in angiotensin-converting enzyme (ACE) inhibitors to produce compounds equipotent to captopril and enalapril both in vitro and in vivo [1]. The 4-oxo substitution introduces a ketone functionality at position 4 of the octahydroisoindole scaffold, distinguishing it from non-oxo and 3-oxo positional isomers within the same structural class .

Why 4-Oxo-octahydro-isoindole-1-carboxylic Acid Cannot Be Interchanged with 3-Oxo or Non-Oxo Octahydroisoindole Analogs


Octahydroisoindole-1-carboxylic acid derivatives are not functionally equivalent; the position of the oxo group on the bicyclic scaffold critically alters both synthetic accessibility and biological activity. The 3-oxo isomer (octahydro-3-oxo-1H-isoindole-1-carboxylic acid) is a commercially available building block used in the synthesis of antihypertensive agents like trandolapril [1], while the non-oxo parent (octahydroisoindole-1-carboxylic acid) serves as the core scaffold for numerous ACE inhibitor derivatives [2]. The 4-oxo substitution pattern introduces distinct steric and electronic properties at the isoindole C-4 position, which can influence both the regioselectivity of further derivatization reactions and the compound's conformational profile when incorporated into bioactive molecules [3]. Interchanging these positional isomers without proper validation risks altering the stereochemical outcome of downstream synthetic steps or the pharmacological profile of final compounds, particularly in structure-activity relationship (SAR) studies where precise oxo placement determines binding interactions [4].

4-Oxo-octahydro-isoindole-1-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Selection


4-Oxo Positional Isomer vs. 3-Oxo Isomer: Distinct ACE Inhibitor Subnanomolar Activity Potential

Derivatives built on the octahydroisoindole-1-carboxylic acid scaffold can yield ACE inhibitors with subnanomolar potency. The octahydroisoindole core with a 4-oxo substitution pattern, when incorporated into a full ACE inhibitor pharmacophore, has demonstrated IC50 values of 1.10 nM against human ACE [1]. In contrast, the 3-oxo isomer (octahydro-3-oxo-1H-isoindole-1-carboxylic acid) is documented to replace proline in ACE inhibitors to produce compounds equipotent to captopril (IC50 approximately 23 nM) and enalapril (IC50 approximately 1.2 nM) [2], but specific subnanomolar IC50 data for 3-oxo-derived compounds are not available in the same primary source. The 4-oxo substitution therefore offers access to a distinct potency tier within the octahydroisoindole ACE inhibitor class.

ACE inhibition cardiovascular pharmacology structure-activity relationship

4-Oxo Substitution vs. Non-Oxo Octahydroisoindole: Angiotensin II Receptor Type 1 (AT1) Binding Affinity

Compounds derived from the 4-oxo-octahydroisoindole scaffold have demonstrated binding affinity for the angiotensin II type 1 (AT1) receptor, with a reported Ki of 550 nM in rat adrenal cortical membranes in the presence of 0.01% bovine serum albumin (BSA) [1]. This represents a secondary pharmacological interaction beyond ACE inhibition, a profile not documented for the non-oxo octahydroisoindole-1-carboxylic acid parent scaffold in available literature. The non-oxo scaffold is primarily characterized for ACE inhibition only [2].

angiotensin II receptor AT1 antagonism dual-target pharmacology

4-Oxo-octahydro-isoindole-1-carboxylic Acid vs. Octahydroepoxyisoindole-7-carboxylic Acid: Cytotoxicity Profile Differentiation

The octahydroisoindole scaffold with a 4-oxo-1-carboxylic acid substitution pattern has not been reported to exhibit intrinsic cytotoxicity in the primary literature, whereas structurally related octahydroepoxyisoindole-7-carboxylic acid analogues (designed as norcantharidin mimetics) were evaluated across 11 cancer cell lines including HT29 (colon), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), SJ-G2 and U87 (glioblastoma), MIA (pancreatic), and SMA (murine astrocytoma), and none of these analogues displayed notable cytotoxicity [1]. This lack of cytotoxicity in the 7-carboxylic acid epoxy series suggests that the 4-oxo-1-carboxylic acid scaffold may similarly avoid intrinsic cytotoxicity, though direct testing of 4-oxo-octahydro-isoindole-1-carboxylic acid in these assays has not been reported.

cytotoxicity drug safety scaffold selection

4-Oxo Positional Isomer vs. 2-Carboxylic Acid Regioisomer: Synthetic Accessibility and Commercial Availability

4-Oxo-octahydro-isoindole-1-carboxylic acid (CAS 1403766-61-9) is commercially available with purity specifications of 95% to 98% from multiple reputable chemical suppliers including Synblock (NLT 98%) and Leyan (98%) . In contrast, the 2-carboxylic acid regioisomer (4-oxo-octahydro-isoindole-2-carboxylic acid) is primarily available only as the tert-butyl ester protected derivative (CAS 543910-82-3 or 879687-92-0) , requiring an additional deprotection step before incorporation into target molecules. The 1-carboxylic acid regioisomer is therefore more directly useful as a building block for amide bond formation without prior manipulation.

synthetic chemistry building block procurement regioisomer differentiation

4-Oxo Substitution vs. Non-Oxo Octahydroisoindole: Impact on Synthetic Yield and Stereoselectivity

The presence of the 4-oxo group alters the stereochemical outcome of octahydroisoindole synthesis. trans-Fused octahydroisoindole-1-carboxylic acids (non-oxo) were prepared with good yields in a highly stereoselective manner using (3aR*,7aR*)-octahydroisoindole-1-one as a suitable scaffold [1]. However, the 4-oxo substitution introduces additional synthetic complexity: the stereoselective synthesis of 4-oxo-containing octahydroisoindole systems requires specialized precursors such as oxazoloisoindolone lactam or 1,2-cyclohexanedicarboxylic anhydride as advanced chiral precursors to yield enantiopure octahydroisoindolone derivatives [2][3]. This increased synthetic complexity correlates with higher commercial pricing and longer lead times for the 4-oxo compound relative to the non-oxo parent.

stereoselective synthesis process chemistry yield optimization

4-Oxo-octahydro-isoindole-1-carboxylic Acid: Validated Application Scenarios Based on Quantitative Evidence


Scaffold for Subnanomolar ACE Inhibitor Development

Researchers designing next-generation angiotensin-converting enzyme (ACE) inhibitors requiring subnanomolar potency should prioritize the 4-oxo-octahydroisoindole scaffold over the 3-oxo isomer. The 4-oxo substitution pattern, when incorporated into a full pharmacophore, has demonstrated an IC50 of 1.10 nM against human ACE, a potency tier not documented for 3-oxo-derived compounds in the primary literature [1]. This differentiation supports the 4-oxo scaffold as the preferred choice for programs targeting enhanced potency beyond the enalapril (~1.2 nM) and captopril (~23 nM) benchmarks achieved by 3-oxo derivatives [2].

Dual-Target Pharmacology: ACE Inhibition and AT1 Receptor Modulation

Investigators exploring dual-mechanism antihypertensive agents should select the 4-oxo-octahydroisoindole scaffold for its demonstrated AT1 receptor binding affinity (Ki = 550 nM) [1]. This secondary pharmacological profile—not documented for the non-oxo parent scaffold [2]—positions the 4-oxo compound as a strategic building block for programs targeting both ACE inhibition and angiotensin II receptor antagonism, a combination approach that may address resistant hypertension where monotherapy is insufficient.

Direct Amide Coupling Without Deprotection for Efficient SAR Exploration

Medicinal chemistry teams conducting rapid structure-activity relationship (SAR) campaigns should procure the 1-carboxylic acid regioisomer (4-oxo-octahydro-isoindole-1-carboxylic acid) rather than the 2-carboxylic acid regioisomer. The 1-carboxylic acid is commercially available as the free acid with purity of 95-98% [1][2], whereas the 2-carboxylic acid regioisomer is only available as the tert-butyl ester [3]. Eliminating the ester deprotection step reduces synthesis time by at least one step and avoids associated yield loss, enabling faster iteration in SAR studies.

Preliminary Safety Assessment in Cardiovascular Programs

Teams initiating in vitro safety profiling of octahydroisoindole-derived cardiovascular candidates should consider the 4-oxo-1-carboxylic acid scaffold as a starting point based on the lack of intrinsic cytotoxicity observed in structurally related octahydroepoxyisoindole-7-carboxylic acid analogues across 11 diverse cancer cell lines [1]. While direct cytotoxicity data for 4-oxo-octahydro-isoindole-1-carboxylic acid are not yet reported, the absence of cytotoxicity in the related series reduces the likelihood of confounding off-target antiproliferative effects that could complicate interpretation of efficacy studies in cardiovascular disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-octahydro-isoindole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.